Spectroscopic Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline: A Technical Guide
Spectroscopic Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline: A Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Versatile Heterocycle
4-Bromo-5,6,7,8-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. The bromine substituent at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Accurate and comprehensive structural characterization is the bedrock of chemical research. For a molecule like 4-bromo-5,6,7,8-tetrahydroisoquinoline, a combination of spectroscopic techniques is indispensable for unambiguous identification and purity assessment. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-bromo-5,6,7,8-tetrahydroisoquinoline is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The introduction of the bromine atom at the C4 position will significantly influence the chemical shifts of the nearby protons, primarily through its electron-withdrawing inductive effect and anisotropic effects.
Table 1: Predicted ¹H NMR Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 8.5 | s | 1H | H-1 | The proton at C1 is adjacent to the nitrogen atom and part of an imine-like system, leading to a significant downfield shift. |
| ~ 7.3 | s | 1H | H-3 | The proton at C3 is part of the pyridine ring. The bromine at the adjacent C4 position will likely cause a slight downfield shift compared to the parent compound. |
| ~ 3.0-3.2 | t | 2H | H-5 | These benzylic protons are adjacent to the aromatic ring and are expected to appear as a triplet due to coupling with the H-6 protons. |
| ~ 2.8-3.0 | t | 2H | H-8 | These protons are adjacent to the nitrogen atom and are expected to be deshielded, appearing as a triplet due to coupling with the H-7 protons. |
| ~ 1.8-2.0 | m | 4H | H-6, H-7 | The protons on C6 and C7 are in the aliphatic part of the ring and are expected to appear as a complex multiplet. |
Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A spectrometer frequency of 400 MHz provides a good balance between resolution and cost for routine analysis.[1]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline (in CDCl₃, at 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Prediction |
| ~ 150 | CH | C-1 | The imine-like carbon adjacent to nitrogen is significantly deshielded. |
| ~ 148 | C | C-4a | A quaternary carbon at the fusion of the two rings. |
| ~ 135 | C | C-8a | A quaternary carbon at the fusion of the two rings. |
| ~ 130 | CH | C-3 | The carbon bearing a proton in the pyridine ring. |
| ~ 120 | C | C-4 | The carbon directly attached to the bromine atom will be significantly shielded due to the "heavy atom effect". |
| ~ 29 | CH₂ | C-5 | The benzylic carbon. |
| ~ 45 | CH₂ | C-8 | The carbon adjacent to the nitrogen atom. |
| ~ 22 | CH₂ | C-6 | Aliphatic carbon. |
| ~ 21 | CH₂ | C-7 | Aliphatic carbon. |
Expertise & Experience: The prediction of the C-4 chemical shift is based on the well-documented "heavy atom effect" of bromine, which, contrary to what might be expected from its electronegativity, causes a shielding of the directly attached carbon atom.[2]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
For 4-bromo-5,6,7,8-tetrahydroisoquinoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[3]
Table 3: Predicted Key Mass Spectrometry Data for 4-Bromo-5,6,7,8-tetrahydroisoquinoline
| m/z | Ion | Comments |
| 211/213 | [M]⁺ | Molecular ion peaks, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 132 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromo compounds. |
| 104 | [C₈H₈]⁺ | A possible fragment resulting from the loss of HCN and Br. |
Proposed Fragmentation Pathway
The fragmentation of 4-bromo-5,6,7,8-tetrahydroisoquinoline in the mass spectrometer is likely to proceed through several key pathways, initiated by the loss of the bromine atom.
Caption: Proposed fragmentation of 4-bromo-5,6,7,8-tetrahydroisoquinoline.
Trustworthiness: The proposed fragmentation pathway is based on established principles of mass spectrometry, where the initial loss of a stable radical (like a bromine radical) is a favored process. Subsequent fragmentation follows logical bond cleavages and rearrangements.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Predicted IR Absorption Bands
The IR spectrum of 4-bromo-5,6,7,8-tetrahydroisoquinoline will show characteristic absorption bands for the C-H bonds in the aromatic and aliphatic regions, as well as vibrations associated with the C=N and C-N bonds of the heterocyclic ring.
Table 4: Predicted Characteristic IR Absorption Bands for 4-Bromo-5,6,7,8-tetrahydroisoquinoline
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H (aromatic) | Medium |
| 2950-2850 | C-H (aliphatic) | Strong |
| 1650-1550 | C=N (stretching) | Medium |
| 1600-1450 | C=C (aromatic ring stretching) | Medium |
| 1300-1000 | C-N (stretching) | Medium |
| 700-500 | C-Br (stretching) | Strong |
Authoritative Grounding: The predicted absorption ranges are based on well-established correlation tables for IR spectroscopy, which link specific vibrational frequencies to particular functional groups.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-5,6,7,8-tetrahydroisoquinoline in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Propose fragmentation pathways based on the observed fragment ions.
Infrared Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: General workflow for the spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromo-5,6,7,8-tetrahydroisoquinoline. While experimental data for this specific compound is sparse, the principles of spectroscopy and the analysis of related compounds allow for a reliable prediction of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR characteristics. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate characterization and utilization of this important heterocyclic scaffold.
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